molecular formula C17H21BrN2O3 B12186850 6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B12186850
M. Wt: 381.3 g/mol
InChI Key: YEHUECLMPQRNCC-UHFFFAOYSA-N
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Description

6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features a brominated indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and structural versatility . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Properties

Molecular Formula

C17H21BrN2O3

Molecular Weight

381.3 g/mol

IUPAC Name

6-[3-(5-bromoindol-1-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C17H21BrN2O3/c18-14-5-6-15-13(12-14)7-10-20(15)11-8-16(21)19-9-3-1-2-4-17(22)23/h5-7,10,12H,1-4,8-9,11H2,(H,19,21)(H,22,23)

InChI Key

YEHUECLMPQRNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCCCCCC(=O)O)C=C1Br

Origin of Product

United States

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